Diethyl 2,2'-disulfanediyldiacetate
Overview
Description
Diethyl 2,2’-disulfanediyldiacetate is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two ester groups and a disulfide bond. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-disulfanediyldiacetate can be synthesized through the oxidation of ethyl mercaptoacetate. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’-disulfanediyldiacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-disulfanediyldiacetate undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Diethyl 2,2’-disulfanediyldiacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of redox biology and the role of disulfide bonds in protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-disulfanediyldiacetate involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein structure and function, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl disulfide: Similar in structure but lacks the ester groups.
Dimethyl 2,2’-disulfanediyldiacetate: Similar but with methyl groups instead of ethyl groups.
Diethyl 2,2’-dithiodiacetate: Similar but with a different arrangement of sulfur atoms.
Uniqueness
Diethyl 2,2’-disulfanediyldiacetate is unique due to the presence of both ester groups and a disulfide bond, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific applications.
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)disulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-3-11-7(9)5-13-14-6-8(10)12-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJYJYURAPWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSSCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288094 | |
Record name | diethyl 2,2'-disulfanediyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-65-2 | |
Record name | NSC54085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,2'-disulfanediyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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